7-Bromo-2-hydroxydibenzofuran
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Overview
Description
7-Bromo-2-hydroxydibenzofuran is a chemical compound with the molecular formula C12H7BrO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydroxydibenzofuran typically involves the bromination of 2-hydroxydibenzofuran. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-hydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of dibenzofuran-2,3-dione.
Reduction: Formation of 7-bromo-2-hydroxydihydrodibenzofuran.
Substitution: Formation of 7-substituted-2-hydroxydibenzofuran derivatives.
Scientific Research Applications
7-Bromo-2-hydroxydibenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other functional compounds
Mechanism of Action
The mechanism of action of 7-Bromo-2-hydroxydibenzofuran involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxydibenzofuran: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-hydroxydibenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
7-Iodo-2-hydroxydibenzofuran:
Uniqueness: 7-Bromo-2-hydroxydibenzofuran is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
74423-78-2 |
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Molecular Formula |
C12H7BrO2 |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
7-bromodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7BrO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H |
InChI Key |
JQOUQSRECKKHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
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